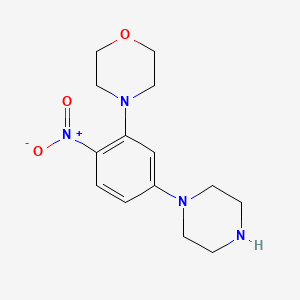

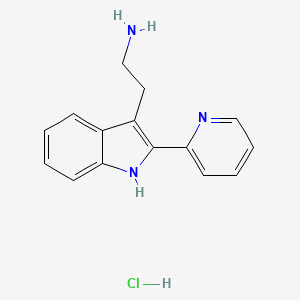

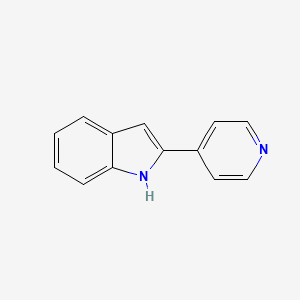

![molecular formula C9H7N5O B1303692 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine CAS No. 338793-16-1](/img/structure/B1303692.png)

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” is a pyrimidine-based compound that has gained significant research interest in the past few years. It is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class . The molecular formula of this compound is C9H7N5O.

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine”, has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis

The molecular structure of “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” can be confirmed using NMR spectroscopy and HPLC-MS spectrometry .Chemical Reactions Analysis

The inhibitory effect of the synthesized substances, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine”, in relation to copper in neutral and acidic chloride environments within the concentration range of 0.01–1.00 mM has been studied .Physical And Chemical Properties Analysis

The compound “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” has a melting point of 262–264 °C .Aplicaciones Científicas De Investigación

Anti-tumor Activities

- Scientific Field : Oncology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their anti-tumor activities against cancer cell lines (HT-1080 and Bel-7402) using the MTT method .

- Methods of Application : The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .

- Results : Among the synthesized compounds, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

Pharmacological Activities

- Scientific Field : Pharmacology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

- Methods of Application : Various functional groups are introduced into the [1,2,4]triazolo[1,5-a]pyrimidine moiety to enhance its medicinal properties .

- Results : Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .

Anti-Gastric Cancer Activities

- Scientific Field : Oncology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been designed and synthesized to act as anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .

- Methods of Application : The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 .

- Results : Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

SARS-CoV-2 Main Protease Inhibitors

- Scientific Field : Virology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidin-7-ones have been identified as potential inhibitors of SARS-CoV-2 Main protease, which is crucial for the replication of the virus .

- Methods of Application : The potential of these compounds as COVID-19 drug candidates was evaluated through in silico screening and molecular dynamics simulation .

- Results : The results of these studies are not specified in the available information .

Antitumor Activities

- Scientific Field : Oncology

- Summary of Application : A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds .

- Methods of Application : The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis . Their anti-tumor activities against cancer cell lines (HT-1080 and Bel-7402) were tested by the MTT method .

- Results : Among them, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

SARS-CoV-2 Main Protease Inhibitors

- Scientific Field : Virology

- Summary of Application : 1,2,4 triazolo[1,5-a] pyrimidin-7-ones have been identified as potential inhibitors of SARS-CoV-2 Main protease, which is crucial for the replication of the virus .

- Methods of Application : The potential of these compounds as COVID-19 drug candidates was evaluated through in silico screening and molecular dynamics simulation .

- Results : The results of these studies are not specified in the available information .

Safety And Hazards

Propiedades

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZMXGIAIXOTIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC(=NN23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377317 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

CAS RN |

338793-16-1 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

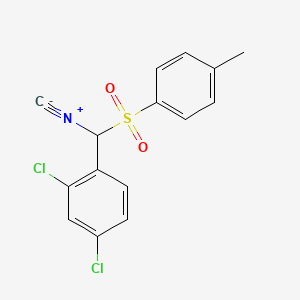

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

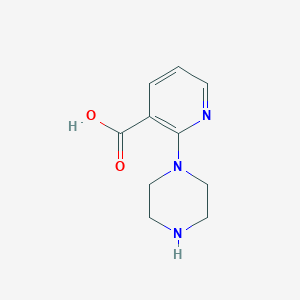

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)